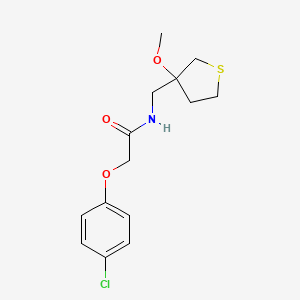
2-(4-chlorophenoxy)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a chemical compound that is commonly used in scientific research. It is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Chloroacetamide herbicides, such as acetochlor and metolachlor, are used extensively in agriculture to control annual grasses and broad-leaved weeds in crops like cotton, maize, and soybeans. The metabolism of these herbicides in human and rat liver microsomes has been studied to understand their bioactivation and potential carcinogenic pathways, involving complex metabolic activation leading to DNA-reactive products (Coleman et al., 2000). Furthermore, the adsorption, mobility, and efficacy of chloroacetamide herbicides are influenced by soil properties, with their bioactivity correlating with organic matter content and clay content in the soil (Peter & Weber, 1985).
Material Science Applications
In material science, derivatives of this compound have been synthesized for potential use as pesticides, showcasing how solvent polarity affects chlorination on the benzene ring of phenoxy acetamide additives. This research can lead to the development of novel pesticides with improved efficiency and specificity (Wang et al., 2011). Moreover, the compound's derivatives have been characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska et al., 2009).
Pharmacological Applications
Pharmacologically, the analogs of 2-(4-chlorophenoxy)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide have been explored for their bioactive properties. For example, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, offering a promising therapeutic approach (Ghosh et al., 2008). Additionally, derivatives have been synthesized and evaluated as antimicrobial agents, with some compounds displaying promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-18-14(6-7-20-10-14)9-16-13(17)8-19-12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHORVTFVHJYPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


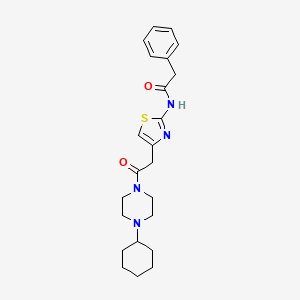
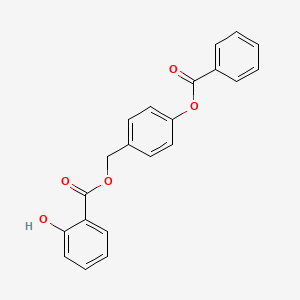
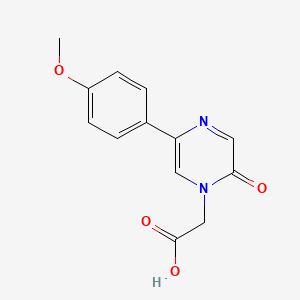
![2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2607730.png)
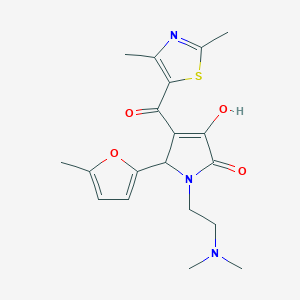
![4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2607732.png)
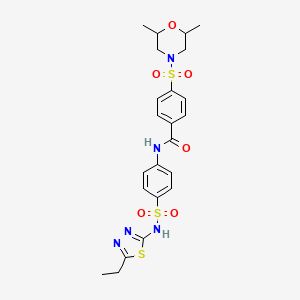
![Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B2607736.png)
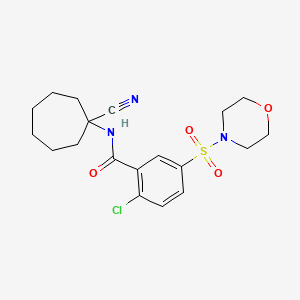
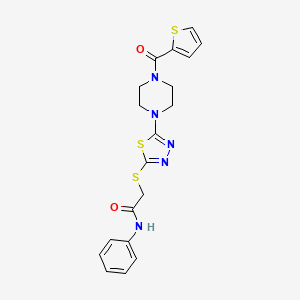
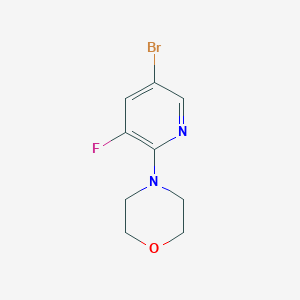
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2607743.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2607744.png)